Cas no 27434-83-9 (5-(3,4-dimethoxyphenyl)-1,2-oxazole)
27434-83-9 structure
Product Name:5-(3,4-dimethoxyphenyl)-1,2-oxazole
Numero CAS:27434-83-9
MF:C11H11NO3
MW:205.209943056107
CID:1431182
PubChem ID:65240140
Update Time:2025-04-20
5-(3,4-dimethoxyphenyl)-1,2-oxazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(3,4-dimethoxyphenyl)-1,2-oxazole
- 3-(3,4-Dimethoxy-phenyl)-glutarsaeure-anhydrid
- 3-<
- 3',4'-Dimethoxyphenyl>
- glutaranhydrid
- 3-(3,4-dimethoxy-phenyl)-glutaric acid-anhydride
- CTK2A7168
- 2H-Pyran-2,6(3H)-dione, dihydro-4-(3,4-dimethoxyphenyl)-
- 3-(3,4-dimethoxyphenyl)indole
- 3-(3,4-Dimethoxyphenyl)-isoxazol
- 3-(3,4-dimethoxyphenyl)glutaric anhydride
- 3-(m-p-OMe)-Ph-indole
- 5-(3,4-dimethoxy-phenyl)-isoxazole
- 3,4-Dimethoxy-phenyl>
- -indol
- 3-(3,4-Dimethoxy-phenyl)-indol
- 3-(3,4-dimethoxy-phenyl)-indole
- 3-(3,4-Dimethoxy-phenyl)-glutarsaeure-anhydrid; 3-< 3',4'-Dimethoxyphenyl> glutaranhydrid; 3-(3,4-dimethoxy-phenyl)-glutaric acid-anhydride; CTK2A7168; 2H-Pyran-2,6(3H)-dione, dihydro-4-(3,4-dimethoxyphenyl)-; 3-(3,4-dimethoxyphenyl)indole; 3-(3,4-Dimethoxyphenyl)-isoxazol; 3-(3,4-dimethoxyphenyl)glutaric anhydride; 3-(m-p-OMe)-Ph-indole; 5-(3,4-dimethoxy-phenyl)-isoxazole; 3-< 3,4-Dimethoxy-phenyl> -indol; 3-(3,4-Dimethoxy-
- 27434-83-9
- 5-(3,4-Dimethoxyphenyl)isoxazole
- AKOS014574705
-
- Inchi: 1S/C11H11NO3/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-15-9/h3-7H,1-2H3
- Chiave InChI: KRHKFJUSJGBMEN-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(=CC=C(C2=CC=NO2)C=1)OC
Proprietà calcolate
- Massa esatta: 205.07393
- Massa monoisotopica: 205.07389321g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 44.5Ų
Proprietà sperimentali
- PSA: 44.49
5-(3,4-dimethoxyphenyl)-1,2-oxazole Letteratura correlata
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
27434-83-9 (5-(3,4-dimethoxyphenyl)-1,2-oxazole) Prodotti correlati
- 3672-48-8(5-(4-Methoxyphenyl)isoxazole)
- 1194374-23-6(5-(3-Methoxyphenyl)isoxazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso